molecular formula C₂₂H₃₄O₂ B042423 Icosapent ethyl CAS No. 73310-10-8

Icosapent ethyl

Número de catálogo B042423
Número CAS: 73310-10-8
Peso molecular: 330.5 g/mol
Clave InChI: SSQPWTVBQMWLSZ-AAQCHOMXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Icosapent ethyl's synthesis involves a series of chemical processes that refine EPA from fish oil, resulting in a product with a high concentration of EPA ethyl ester. The process ensures the elimination of docosahexaenoic acid (DHA) and other impurities, providing a product that contains ≥96% EPA ethyl ester. This purification process is crucial for its effectiveness and safety in clinical applications (Kim & McCormack, 2014).

Molecular Structure Analysis

The molecular structure of icosapent ethyl, as an ethyl ester of EPA, plays a critical role in its biological activity and pharmacokinetics. Its structure allows for efficient absorption and metabolism in the human body, where it is de-esterified to EPA. This structural attribute is fundamental to its mechanism of action, contributing to its lipid-lowering effects without the elevation of LDL-cholesterol levels seen with DHA (Kim & McCormack, 2014).

Chemical Reactions and Properties

Icosapent ethyl undergoes metabolic transformation within the human body, where it is converted back to EPA. This metabolic pathway is essential for its therapeutic effects, as EPA exerts various biochemical actions, including anti-inflammatory and triglyceride-lowering effects. The specificity of icosapent ethyl for EPA content ensures targeted biological activities, distinguishing its pharmacological profile from other omega-3 fatty acid derivatives.

Physical Properties Analysis

The physical properties of icosapent ethyl, such as its stability and solubility, are optimized for oral administration. Its formulation as a high-purity ethyl ester ensures that it remains stable and efficacious throughout its shelf life and within the physiological conditions of the gastrointestinal tract. These physical characteristics are crucial for its bioavailability and therapeutic effectiveness.

Chemical Properties Analysis

The chemical properties of icosapent ethyl, including its high purity and concentration of EPA ethyl ester, are critical for its pharmacological action. Unlike mixed omega-3 fatty acid formulations, icosapent ethyl's chemical profile minimizes the risk of LDL-cholesterol elevation, a significant advantage in treating hypertriglyceridemia and reducing cardiovascular risk (Kim & McCormack, 2014).

Aplicaciones Científicas De Investigación

Cardiovascular Medicine

  • Field : Cardiovascular Medicine
  • Application : Icosapent ethyl has been used to significantly reduce first cardiovascular events by 25% and total (first plus subsequent) cardiovascular events by 32% .
  • Methods : The Reduction of Cardiovascular Events with Icosapent Ethyl—Intervention Trial (REDUCE-IT) was a landmark study that demonstrated these results .
  • Results : Beyond triglyceride reduction, there are beneficial effects on cell membrane stabilization, plaque progression, and lipid oxidation. There are anti-inflammatory and anti-thrombotic properties .

Hypertriglyceridemia Treatment

  • Field : Endocrinology
  • Application : Icosapent ethyl is used as an adjunct therapy for severe hypertriglyceridemia (TG levels > 500 mg/dL) and to reduce the risk of cardiovascular events in certain patients with elevated triglycerides .
  • Methods : Patients with severe hypertriglyceridemia are prescribed icosapent ethyl as part of their treatment regimen .
  • Results : The treatment has been found to be effective in reducing triglyceride levels and associated cardiovascular risks .

Alzheimer’s Disease

  • Field : Neurology
  • Application : Icosapent ethyl is being explored for its potential effects in Alzheimer’s disease .
  • Methods : Clinical studies are ongoing to investigate the impact of icosapent ethyl on Alzheimer’s disease .
  • Results : The outcomes of these studies are yet to be published .

Depression

  • Field : Psychiatry
  • Application : The potential effects of icosapent ethyl on depression are being investigated .
  • Methods : Clinical trials are underway to study the impact of icosapent ethyl on patients with depression .
  • Results : The results of these studies are not yet available .

Inflammatory Bowel Disease

  • Field : Gastroenterology
  • Application : Icosapent ethyl is being studied for its potential effects on inflammatory bowel disease .
  • Methods : Ongoing clinical trials are investigating the impact of icosapent ethyl on inflammatory bowel disease .
  • Results : The outcomes of these studies are yet to be published .

Cancer

  • Field : Oncology
  • Application : Icosapent ethyl is being explored for its potential effects in cancer .
  • Methods : Clinical studies are ongoing to investigate the impact of icosapent ethyl on various types of cancer .
  • Results : The outcomes of these studies are yet to be published .

Infections

  • Field : Infectious Diseases
  • Application : Icosapent ethyl is being studied for its potential effects on various infections .
  • Methods : Clinical trials are ongoing to investigate the impact of icosapent ethyl on various types of infections .
  • Results : The outcomes of these studies are yet to be published .

Metabolic Syndrome

  • Field : Endocrinology
  • Application : Icosapent ethyl has been evaluated in patients with metabolic syndrome .
  • Methods : The Reduction of Cardiovascular Events with Icosapent Ethyl Trial (REDUCE-IT) included about 10% of patients with normal triglycerides .
  • Results : This subgroup had a similar relative risk reduction as patients with higher triglyceride levels .

Colorectal Cancer

  • Field : Oncology
  • Application : Icosapent ethyl is being explored for its potential effects in colorectal cancer .
  • Methods : Clinical studies are ongoing to investigate the impact of icosapent ethyl on colorectal cancer .
  • Results : The outcomes of these studies are yet to be published .

Inflammation

  • Field : Immunology
  • Application : Icosapent ethyl is being studied for its potential effects on various inflammatory conditions .
  • Methods : Clinical trials are ongoing to investigate the impact of icosapent ethyl on various types of inflammation .
  • Results : The outcomes of these studies are yet to be published .

Metabolic Disorders

  • Field : Endocrinology
  • Application : Icosapent ethyl has been evaluated in patients with metabolic disorders .
  • Methods : The Reduction of Cardiovascular Events with Icosapent Ethyl Trial (REDUCE-IT) included about 10% of patients with normal triglycerides .

Direcciones Futuras

Several other potential uses of Icosapent ethyl are being actively explored in clinical studies. These areas of investigation include cancer, inflammatory bowel disease, infections, Alzheimer’s disease, dementia, and depression .

Propiedades

IUPAC Name

ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQPWTVBQMWLSZ-AAQCHOMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018686
Record name Icosapent ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Studies suggest that EPA reduces hepatic very low-density lipoprotein triglycerides (VLDL-TG) synthesis and/or secretion and enhances TG clearance from circulating VLDL particles. Potential mechanisms of action include increased β-oxidation; inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT); decreased lipogenesis in the liver; and increased plasma lipoprotein lipase activity.
Record name Icosapent ethyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08887
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Icosapent ethyl

CAS RN

86227-47-6, 73310-10-8
Record name Ethyl eicosapentaenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86227-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl icosapentate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073310108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icosapent ethyl [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086227476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icosapent ethyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08887
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ethyl eicosapentaenoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Icosapent ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Eicosapentaenoic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ICOSAPENT ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GC8A4PAYH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl icosapentate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039530
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Icosapent ethyl
Reactant of Route 2
Reactant of Route 2
Icosapent ethyl
Reactant of Route 3
Reactant of Route 3
Icosapent ethyl
Reactant of Route 4
Icosapent ethyl
Reactant of Route 5
Reactant of Route 5
Icosapent ethyl
Reactant of Route 6
Reactant of Route 6
Icosapent ethyl

Citations

For This Compound
5,560
Citations
DL Bhatt, PG Steg, M Miller, EA Brinton… - Journal of the American …, 2019 - jacc.org
… , or nonfatal stroke was also reduced with icosapent ethyl, with a 26% relative risk reduction and a … We sought to determine the effect of icosapent ethyl on total ischemic events (first and …
Number of citations: 267 www.jacc.org
DL Bhatt, PG Steg, M Miller, EA Brinton… - … England Journal of …, 2019 - Mass Medical Soc
… Icosapent ethyl is a highly purified and stable EPA ethyl ester … In addition, icosapent ethyl may have antiinflammatory, … would be lower with icosapent ethyl therapy than with placebo …
Number of citations: 573 www.nejm.org
MJ Chapman, JL Zamorano, KG Parhofer - Pharmacology & therapeutics, 2022 - Elsevier
… It is relevant in this context that icosapent ethyl (IPE), a highly purified ethyl ester of EPA, was originally approved in 2012 by the United States Food and Drug Administration (US FDA) …
Number of citations: 20 www.sciencedirect.com
HE Bays, CM Ballantyne, RA Braeckman… - American Journal of …, 2013 - Springer
Background Icosapent ethyl (IPE) is a high-purity prescription form of eicosapentaenoic acid ethyl ester approved by the US Food and Drug Administration as an adjunct to diet to …
Number of citations: 225 link.springer.com
MJ Budoff, DL Bhatt, A Kinninger… - European heart …, 2020 - academic.oup.com
… Given the robust cardiovascular event reduction seen in clinical trials of icosapent ethyl, this … of progression under the influence of statin plus icosapent ethyl. A translational use of this …
Number of citations: 286 academic.oup.com
M Pareek, RP Mason, DL Bhatt - Expert Opinion on Drug Safety, 2022 - Taylor & Francis
… Icosapent ethyl, a stable, highly purified ethyl … of icosapent ethyl was similar to that of placebo. High-sensitivity C-reactive protein concentrations were also reduced with icosapent ethyl …
Number of citations: 9 www.tandfonline.com
BE Peterson, DL Bhatt, PG Steg, M Miller, EA Brinton… - Circulation, 2021 - Am Heart Assoc
… This benefit of icosapent ethyl was seen both with first and subsequent cardiovascular … with icosapent ethyl. The aim of this analysis was to further explore the effects of icosapent ethyl …
Number of citations: 56 www.ahajournals.org
CM Ballantyne, RA Braeckman… - Expert opinion on …, 2013 - Taylor & Francis
Introduction: Icosapent ethyl (IPE; Vascepa) is a high-purity prescription form of eicosapentaenoic acid (EPA) ethyl ester recently approved in 2012 to reduce triglyceride (TG) levels in …
Number of citations: 25 www.tandfonline.com
S Selvaraj, DL Bhatt, PG Steg, M Miller… - Journal of the …, 2022 - Am Heart Assoc
… Icosapent ethyl did not reduce the risk for heart failure … our findings suggest that icosapent ethyl is similarly efficacious in … We have previously reported that icosapent ethyl did not reduce …
Number of citations: 11 www.ahajournals.org
HE Bays, CM Ballantyne, RT Doyle Jr… - Prostaglandins & other …, 2016 - Elsevier
… treated with icosapent ethyl 4 g/… icosapent ethyl as producing predictable dose-dependent pharmacokinetics/pharmacodynamics, with TG level lowering dependent upon icosapent ethyl …
Number of citations: 44 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.